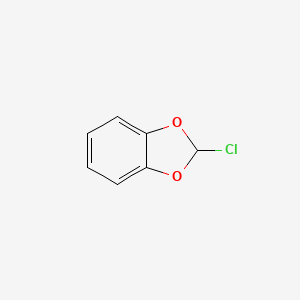

1,3-Benzodioxole,2-chloro-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,3-Benzodioxole,2-chloro- is an organic compound that belongs to the class of benzodioxoles It is a derivative of 1,3-benzodioxole, where a chlorine atom is substituted at the second position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Benzodioxole,2-chloro- can be synthesized through several methods. One common approach involves the chlorination of 1,3-benzodioxole. This reaction typically uses chlorine gas or a chlorinating agent such as thionyl chloride (SOCl₂) in the presence of a catalyst. The reaction is usually carried out under controlled conditions to ensure selective chlorination at the desired position.

Industrial Production Methods

In industrial settings, the production of 1,3-benzodioxole,2-chloro- often involves large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial production to achieve high-quality products.

Chemical Reactions Analysis

Halogen Exchange Reactions

2-Chloro-1,3-benzodioxole undergoes halogen exchange with potassium fluoride (KF) in the presence of catalysts like potassium hydrogen fluoride (KHF₂). This reaction is critical for synthesizing fluorinated derivatives:

Reaction Mechanism :

2 Chloro 1 3 benzodioxole+KFKHF2,Δ2 Fluoro 1 3 benzodioxole+KCl

Key Findings :

-

Catalyst Role : KHF₂ significantly enhances reaction efficiency. Without it, the yield of 2-fluoro-1,3-benzodioxole drops to 2%, while traces of water or HCl generate KHF₂ in situ, achieving yields up to 83% .

-

Solvent and Temperature : Optimal conditions use polar aprotic solvents (e.g., sulfolane) at 140°C for 7 hours .

-

Molar Ratios : A KF-to-substrate ratio of 2:1 to 2.5:1 maximizes yield .

Table 1: Halogen Exchange Outcomes Under Varied Catalysts

| Catalyst | Conversion (%) | Yield of 2-Fluoro Derivative (%) | By-Products Observed |

|---|---|---|---|

| None | 93 | 2 | 91% 2-chloro-2-fluoro isomer |

| KHF₂ | 100 | 83 | None |

| H₂O (trace) | 100 | 66 | 20% pyrocatechol carbonate |

| HCl (gaseous) | 100 | 83 | Minimal |

Nucleophilic Substitution

The chlorine atom is susceptible to substitution by nucleophiles like azides, amines, and thiols:

Example Reaction with Sodium Azide (NaN₃) :

2 Chloro 1 3 benzodioxole+NaN3MeOH2 Azido 1 3 benzodioxole+NaCl

-

Conditions : Methanol solvent at 60°C for 12 hours yields 88% substitution .

-

Applications : Azide intermediates enable click chemistry (e.g., Huisgen cycloaddition) to synthesize triazole derivatives .

Hydrolysis and Side Reactions

In aqueous or acidic conditions, hydrolysis competes with substitution:

Hydrolysis Pathway :

2 Chloro 1 3 benzodioxole+H2O→Pyrocatechol Carbonate+HCl

-

Impact of Water : Traces of water in KF generate HCl, which accelerates hydrolysis but reduces fluorination yield .

Catalytic Coupling Reactions

2-Chloro-1,3-benzodioxole participates in Suzuki-Miyaura cross-coupling with boronic acids:

General Reaction :

2 Chloro 1 3 benzodioxole+Ar B OH 2PdCl2(PPh3)2,K2CO32 Aryl 1 3 benzodioxole+B OH 3

-

Catalyst System : PdCl₂(PPh₃)₂ with triphenylphosphine ligand .

-

Scope : Compatible with electron-donating (-OCH₃) and withdrawing (-F) aryl boronic acids, yielding derivatives in 33–89% .

Friedel-Crafts Acylation

While not directly reported for 2-chloro-1,3-benzodioxole, analogous 1,3-benzodioxoles undergo acylation with propionic anhydride:

Reaction Insight :

-

Catalyst : Zn-Aquivion® (a perfluorinated sulfonic acid resin) in flow conditions achieves 73% conversion and 62% selectivity for acylated products .

-

Challenges : The electron-withdrawing chlorine may reduce reactivity compared to the parent compound.

Oxidation and Reduction

Limited direct data exists, but inferred pathways include:

-

Oxidation : Potential formation of quinone-like structures under strong oxidizers.

-

Reduction : Catalytic hydrogenation could remove chlorine, yielding 1,3-benzodioxole.

Scientific Research Applications

1,3-Benzodioxole,2-chloro- has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of agrochemicals, such as pesticides and herbicides, and in materials science for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1,3-benzodioxole,2-chloro- involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact mechanism depends on the specific application and the molecular targets involved. Molecular docking studies and biochemical assays are often used to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

1,3-Benzodioxole: The parent compound without the chlorine substitution.

1,4-Benzodioxine: A similar compound with a different ring structure.

Safrole: A naturally occurring compound with a methylenedioxy group.

Uniqueness

1,3-Benzodioxole,2-chloro- is unique due to the presence of the chlorine atom, which imparts distinct chemical and physical properties. This substitution can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-chloro-1,3-benzodioxole, and what methodological challenges arise during purification?

- Methodology : A typical synthesis involves chlorination of 1,3-benzodioxole using agents like sulfuryl chloride (SO₂Cl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions. Reaction monitoring via TLC or GC-MS is critical to avoid over-chlorination.

- Challenges : Byproducts such as di- or trichlorinated derivatives may form, requiring column chromatography with silica gel (hexane/ethyl acetate gradients) for purification. Handling chlorinating agents demands strict inert atmospheres (argon/nitrogen) to prevent hydrolysis .

Q. How is X-ray crystallography applied to confirm the structural configuration of 2-chloro-1,3-benzodioxole derivatives?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is used to resolve bond angles, dihedral angles, and crystal packing. For example, derivatives like 2-(2H-1,3-benzodioxol-5-yl)-1,3-benzothiazole are crystallized in orthorhombic systems, with data collected at 293 K and refined using SHELXL-97 .

- Key Parameters : C–C bond lengths (~1.38 Å) and Cl–C bond angles (~120°) are validated against computational models (DFT). Discrepancies >0.02 Å may indicate lattice strain or intermolecular interactions .

Properties

Molecular Formula |

C7H5ClO2 |

|---|---|

Molecular Weight |

156.56 g/mol |

IUPAC Name |

2-chloro-1,3-benzodioxole |

InChI |

InChI=1S/C7H5ClO2/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4,7H |

InChI Key |

ASGZUCKWTDGRDX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)OC(O2)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.